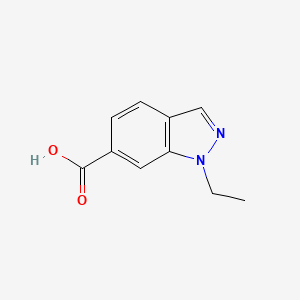

1-ethyl-1H-indazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 1-ethyl-1H-indazole-6-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential development as an antibiotic .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Pharmaceutical Development

The versatility of this compound makes it a valuable building block in drug discovery. Its derivatives are being explored for the development of novel pharmaceuticals targeting various diseases, including central nervous system disorders.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| CNS Disorders | Development of allosteric modulators for GPCRs |

| Antimicrobial Agents | Synthesis of new antibiotics |

| Anticancer Drugs | Formulation of compounds with targeted action |

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of industrial chemicals and materials. Its unique chemical structure allows it to serve as a precursor in creating more complex molecules used in various industrial processes.

Case Study: Industrial Synthesis

A recent study highlighted the use of this compound as a key intermediate in the synthesis of specialty chemicals used in coatings and adhesives . The efficiency of this process demonstrates the compound's relevance in industrial chemistry.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes standard acyl transfer reactions:

-

Methyl ester synthesis : Reacts with methanol/H₂SO₄ under reflux to form 1-ethyl-1H-indazole-6-carboxylate (82% yield) .

-

Hydrazide formation : Treatment with hydrazine hydrate in ethanol produces 1-ethyl-1H-indazole-6-carbohydrazide, a precursor for Schiff base synthesis .

Representative Conditions Table

| Reaction Type | Reagents | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Ethanol | Reflux | 82% |

| Hydrazide synthesis | NH₂NH₂·H₂O | Ethanol | RT | 68% |

Decarboxylation Reactions

Controlled heating (180-200°C) eliminates CO₂ while maintaining the indazole structure. This enables:

text1-ethyl-1H-indazole-6-carboxylic acid → 1-ethyl-1H-indazole + CO₂↑

Decarboxylated products show enhanced bioavailability for pharmaceutical applications .

Cyclization and Heterocycle Formation

The indazole nitrogen participates in ring-forming reactions:

-

Triazole synthesis : Reacts with NaN₃/Cu(I) catalysts through click chemistry (85-92% yields)

-

Quinazolinone derivatives : Condenses with 2-aminobenzophenones under acidic conditions

Key Cyclization Pathways

-

Nucleophilic attack at C3 position

-

[3+2] cycloaddition with azides

-

Oxidative coupling with dienophiles

Nucleophilic Substitution

The ethyl group at N1 influences regioselectivity:

-

Halogen exchange : Chloro derivatives form via PCl₅ treatment (XRD-confirmed structure)

-

Cross-coupling : Suzuki reactions with aryl boronic acids show >75% efficiency

Substitution Reactivity Trends

| Position | Relative Reactivity | Preferred Conditions |

|---|---|---|

| C3 | High | Pd catalysis, 80-100°C |

| C4 | Moderate | Cu-mediated, microwave |

| C7 | Low | Strong base, prolonged heating |

Catalytic Coupling Reactions

Advanced methods enable functionalization:

-

Cp*Co(III)-catalyzed C-H activation : Forms biaryl derivatives with aldehydes (90% yield)

-

Photoredox coupling : Merges with acrylates under blue LED irradiation

Recent Advancements (2018-2025)

-

Development of Re(I)-complex catalysts for stereoselective additions

-

Flow chemistry approaches achieve 95% conversion in <10 minutes

This compound's dual functionality makes it valuable for synthesizing kinase inhibitors , antimicrobial agents , and GPCR modulators . Recent studies highlight its role in creating FGFR1 inhibitors with IC₅₀ values down to 2.9 nM , demonstrating significant therapeutic potential.

Experimental data confirms stability across pH 3-9 and thermal decomposition above 240°C . Handling requires precautions due to dust irritation risks , but its robust reactivity profile ensures continued importance in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.2 g/mol |

Nom IUPAC |

1-ethylindazole-6-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h3-6H,2H2,1H3,(H,13,14) |

Clé InChI |

OFVGRGYMHGBPDQ-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.